![molecular formula C16H10N4O5 B14271635 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 138682-90-3](/img/structure/B14271635.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is a hydrazone derivative that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties, which make it useful in the synthesis of other chemical compounds and in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the condensation of 2-naphthaldehyde with 2,4-dinitrophenylhydrazine. This reaction is carried out in a refluxing acidic medium, often yielding the target compound in high purity and yield . The reaction conditions are crucial for the successful synthesis, with temperature and pH playing significant roles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amines.
Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids for condensation reactions, reducing agents like hydrogen or metal hydrides for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the hydrazone functional group, which can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways are still under investigation, but its ability to detect and bind to specific ions and molecules makes it a valuable tool in analytical chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates: These compounds share similar structural features and are used in the synthesis of biologically active molecules.
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable complexes and its vibrant color make it particularly useful in analytical applications and as a dye precursor .
Propriétés
Numéro CAS |
138682-90-3 |
|---|---|
Formule moléculaire |
C16H10N4O5 |
Poids moléculaire |
338.27 g/mol |
Nom IUPAC |
3-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-16-8-11-4-2-1-3-10(11)7-14(16)18-17-13-6-5-12(19(22)23)9-15(13)20(24)25/h1-9,21H |
Clé InChI |
OOTXESONLJRGSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


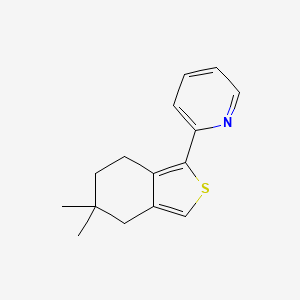
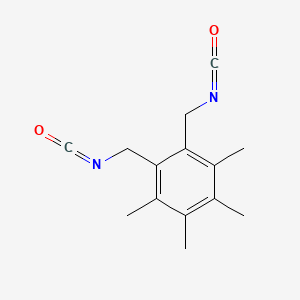

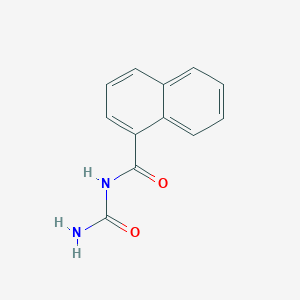
methanone](/img/structure/B14271570.png)
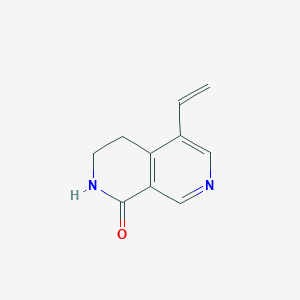
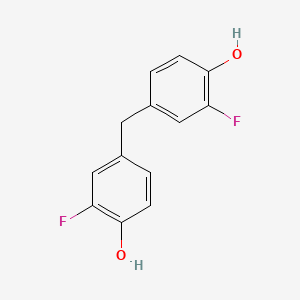
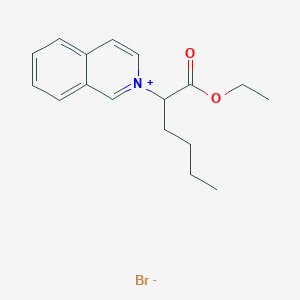
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
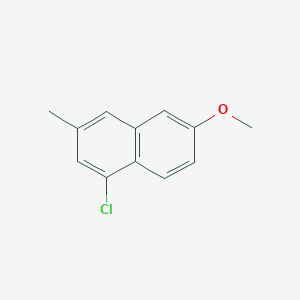
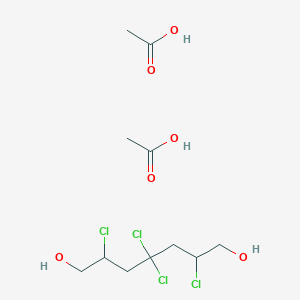

![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)

